2-(Dimethylamino)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOXDAZGFVMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-(dimethylamino)-3-fluorobenzoic acid in cancer therapy:
- PET Imaging Agent : The compound has been evaluated as a precursor for positron emission tomography (PET) imaging agents specifically targeting melanoma tumors. In vitro studies demonstrated significant uptake by B16F1 melanoma cells, indicating its potential as an imaging probe for early detection of malignancies. The compound's ability to selectively accumulate in tumor tissues while exhibiting low uptake in normal tissues suggests it could serve as an effective diagnostic tool .
Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant properties:
- A study focusing on Schiff bases derived from similar compounds showed promising free radical scavenging activity. Modifications to the basic structure of this compound could enhance its antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases.
Case Study: PET Imaging in Melanoma
In a notable study, researchers synthesized a radiolabeled version of this compound for use as a PET imaging agent. Key findings include:
- High Tumor Uptake : The compound exhibited high tumor uptake and rapid clearance from the bloodstream, demonstrating its potential for clinical applications in oncology.
- Imaging Properties : The study emphasized optimizing the chemical structure to enhance imaging properties while minimizing side effects. The imaging results indicated that normal lung uptake was significantly lower compared to lung metastasis, showcasing the compound's specificity for tumor tissues .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Amino-5-fluorobenzoic Acid (Similarity: 0.98): The amino and fluorine groups are positioned at 2 and 5, respectively. Compared to the target compound, the longer distance between substituents reduces steric hindrance but may decrease intramolecular electronic effects. This derivative is commonly used as a precursor in antibiotic synthesis .
- 2-Amino-6-chloro-3-fluorobenzoic Acid: Replacing the dimethylamino group with a chlorine atom at position 6 introduces greater electronegativity, altering acidity (pKa ~2.5 vs. ~3.1 for the target compound). The chloro-substituted analog is less soluble in water but exhibits higher thermal stability .
Functional Group Variations
- Ethyl 2-Amino-5-fluorobenzoate: The esterification of the carboxylic acid group increases lipophilicity (logP ~1.8 vs. ~0.9 for the target compound), enhancing membrane permeability. This variant is preferred in prodrug design .
3-Fluoro-4-(4-morpholinyl)benzoic Acid :
The morpholine ring at position 4 introduces a bulky, cyclic amine, reducing crystallinity (melting point ~150°C vs. ~210°C for the target compound) but improving binding affinity in kinase inhibitors .
Methyl and Halogen Additions
- 2-Amino-4-fluoro-3-methylbenzoic Acid (Similarity: 0.92): A methyl group at position 4 increases steric bulk, lowering reactivity in nucleophilic substitution reactions. This compound is used in asymmetric catalysis due to its chiral center .
2-Chloro-3,6-difluorobenzoic Acid : Dual fluorine atoms at positions 3 and 6 enhance electron-withdrawing effects, making this derivative a stronger acid (pKa ~1.9). It is widely employed in herbicide formulations .
Preparation Methods
Reductive Methylation Protocol
The methylation step employs formaldehyde as the methylating agent in a buffered aqueous-methanolic medium:
| Parameter | Value |
|---|---|
| Formaldehyde (37% w/v) | 2.2 equivalents |
| Buffer | Sodium acetate (pH 6.5–7.5) |
| Catalyst | Pd/C or Raney Ni |
| Temperature | 50–70°C |
| H₂ Pressure | 10–20 bar |
| Reaction Time | 4–8 hours |
Key Considerations :
-
Controlled addition of formaldehyde over 2–4 hours minimizes over-methylation.
-
Buffering at pH 6.5–7.5 suppresses side reactions, achieving >95% conversion.
-
Post-reaction purification via acid-base extraction yields 2-(dimethylamino)-3-fluorobenzoic acid with ≥98% purity (HPLC).
Direct Fluorination of 2-(Dimethylamino)benzoic Acid
Electrophilic and nucleophilic fluorination strategies offer alternative routes, though regioselectivity challenges arise due to the directing effects of the dimethylamino group.
Electrophilic Fluorination
Using Selectfluor® as the fluorinating agent:
| Condition | Value |
|---|---|
| Substrate | 2-(Dimethylamino)benzoic acid |
| Fluorinating Agent | Selectfluor® (1.5 eq) |
| Solvent | Acetonitrile/water (4:1) |
| Temperature | 60°C |
| Time | 12–24 hours |
| Yield | 40–50% (estimated) |
Limitations :
Nucleophilic Aromatic Substitution
A trimethylammonium precursor enables fluoride displacement at C3:
Synthesis of Trimethylammonium Precursor :
-
Quaternization : Treat 3-nitro-2-(dimethylamino)benzoic acid with methyl triflate.
-
Displacement : React with KF in DMF at 120°C for 24 hours.
| Parameter | Value |
|---|---|
| Precursor | 3-(Trimethylammonium)-2-(dimethylamino)benzoic acid triflate |
| Fluoride Source | Anhydrous KF |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 60–70% (extrapolated from) |
Advantages :
Transition-Metal-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers a modular approach to install fluorine and dimethylamino groups sequentially.
Suzuki-Miyaura Coupling
A boronic ester at C3 couples with a fluorinated reagent:
| Step | Details |
|---|---|
| Substrate | 2-(Dimethylamino)benzoic acid |
| Boronic Ester | 3-Boronobenzotrifluoride |
| Catalyst | Pd(PPh₃)₄ |
| Base | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (3:1) |
| Yield | 50–60% |
Buchwald-Hartwig Amination
Introducing the dimethylamino group post-fluorination:
| Parameter | Value |
|---|---|
| Substrate | 3-Fluoro-2-iodobenzoic acid |
| Amine | Dimethylamine |
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | KOtBu |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 70–80% |
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and regioselectivity:
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Reductive Methylation | 85–90 | High | Industrial |
| Nucleophilic Fluorination | 60–70 | High | Moderate |
| Buchwald-Hartwig | 70–80 | Moderate | Laboratory |
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dimethylamino)-3-fluorobenzoic acid, considering functional group compatibility?
- Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor followed by nucleophilic substitution or reductive amination to introduce the dimethylamino group. For fluorinated derivatives, selective fluorination via Balz-Schiemann or Halex reactions is common. Post-synthetic purification via recrystallization or preparative HPLC ensures >95% purity, as referenced in similar fluorobenzoic acid syntheses .
Q. How can researchers achieve high-purity (>95%) this compound for experimental use?
- Methodological Answer : Purification methods include gradient recrystallization using ethanol/water mixtures to exploit solubility differences. Chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) are effective for removing halogenation byproducts. Purity validation via NMR (integration of aromatic protons) and LC-MS (absence of m/z outliers) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions and confirm dimethylamino integration (e.g., δ 2.8–3.2 ppm for N(CH)) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of COOH or F groups).
- FT-IR : Stretching bands for C=O (~1680 cm) and C-F (~1220 cm) validate functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. These studies explain reactivity trends, such as the electron-withdrawing effect of fluorine and the electron-donating dimethylamino group. Benchmark against experimental UV-Vis spectra ensures accuracy .
Q. How to resolve contradictions in NMR data for fluorinated benzoic acid derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers of the dimethylamino group) or solvent-induced shifts. Use variable-temperature NMR to identify rotameric equilibria. -NMR decoupling and 2D COSY/HMBC experiments clarify coupling patterns and substituent positions .
Q. What in vitro assays evaluate the enzyme modulation potential of this compound?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) quantify IC values.
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure interactions with target proteins.
- Cellular Uptake : Radiolabeled -analogs track biodistribution in cell cultures .
Q. How does the dimethylamino group influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The dimethylamino group enhances water solubility via protonation at acidic pH. Stability studies (pH 1–10, 37°C) monitored by HPLC identify degradation pathways (e.g., hydrolysis of the amino group). Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in a cool, dry place (<25°C) away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organics .
Data Analysis and Interpretation
Q. How to interpret conflicting results in biological activity assays involving fluorinated benzoic acids?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH affecting solubility). Normalize data to positive/negative controls and repeat experiments with staggered replicates. Meta-analysis of structurally similar compounds (e.g., 3-fluorobenzoic acid derivatives) identifies trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
